Methyl {[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate
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Overview
Description
METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as aldehydes, ketones, and amines.
Functional Group Substitution:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine ring and other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE: is compared with other pyridine derivatives that have similar functional groups.
2-Cyano-4’-methylbiphenyl: Another compound with a cyano group and aromatic rings, used in the synthesis of pharmaceuticals.
Uniqueness
The uniqueness of METHYL 2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}ACETATE lies in its specific combination of functional groups and their arrangement on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O5S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
methyl 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-22(24(30)28-17-8-6-5-7-9-17)23(16-10-11-19(31-2)20(12-16)32-3)18(13-26)25(27-15)34-14-21(29)33-4/h5-12H,14H2,1-4H3,(H,28,30) |
InChI Key |
UROIXSFDRDUVPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)OC)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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